Cannabinoid Receptor Antagonists: These compounds bind to cannabinoid receptors (CB1 and CB2) and block their activation by endogenous cannabinoids, potentially treating obesity, metabolic disorders, and substance abuse [, , , ].
Antifungal Agents: Some pyrazole derivatives demonstrate potent antifungal activity, particularly against plant pathogens like Sclerotinia sclerotiorum [, , ]. These compounds often target succinate dehydrogenase (SDH), a key enzyme in fungal respiration.
Cannabinoid Receptor Antagonists: These compounds compete with endogenous cannabinoids for binding to CB1 and CB2 receptors. Their binding prevents receptor activation and downstream signaling cascades, leading to the observed therapeutic effects [, ].
Antifungal Agents: Many pyrazole-based fungicides act by inhibiting succinate dehydrogenase (SDH) [, ]. This inhibition disrupts fungal respiration, ultimately leading to cell death. Molecular docking studies help elucidate their binding interactions with the enzyme's active site [, ].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2